Bimosiamose (also known as TBC-1269) is a synthetic, non-oligosaccharide small molecule designed as a pan-selectin antagonist. It functions as a competitive inhibitor of E-selectin, P-selectin, and L-selectin, which are key cell adhesion molecules mediating the initial tethering and rolling of leukocytes on vascular endothelium during inflammation. By blocking these interactions, Bimosiamose effectively reduces the migration of inflammatory cells to tissue sites, making it a critical tool for investigating and modulating inflammatory processes in various preclinical and clinical research models.
Substituting Bimosiamose with other selectin antagonists or general anti-inflammatory agents requires careful consideration of procurement-critical variables. Different selectin inhibitors exhibit distinct binding affinities and specificities; for example, GMI-1070 shows significantly higher potency for E-selectin compared to P- and L-selectin, a profile different from that of Bimosiamose. Furthermore, pharmacokinetic properties such as plasma half-life, which for Bimosiamose is approximately 3.7 hours after subcutaneous injection, directly impact dosing schedules and the design of in vivo experiments. Using a compound with a different pharmacokinetic profile, like the NSAID meloxicam with a ~20-hour half-life, would necessitate a completely different experimental protocol and could yield non-comparable results. Therefore, the specific balance of selectin inhibition and the established pharmacokinetic profile of Bimosiamose are crucial for study reproducibility and relevance.
Bimosiamose demonstrates a distinct inhibitory profile across the selectin family, with a notable preference for P-selectin. In competitive binding assays, Bimosiamose inhibited P-selectin with an IC50 of 20 μM, which is over 4-fold more potent than its inhibition of E-selectin (IC50 = 88 μM) and L-selectin (IC50 = 86 μM). This contrasts with the natural ligand Sialyl Lewis X (sLeX), which has a millimolar affinity for all selectins and shows a 10-fold lower affinity for P-selectin compared to E-selectin. This makes Bimosiamose a valuable tool for studies where potent P-selectin blockade is a primary objective.
| Evidence Dimension | Inhibitory Concentration (IC50) |
| Target Compound Data | P-selectin: 20 μM; E-selectin: 88 μM; L-selectin: 86 μM |
| Comparator Or Baseline | Sialyl Lewis X (sLeX) Dissociation Constant (KD): P-selectin = 7.8 mM; E-selectin = 0.72 mM; L-selectin = 3.9 mM |
| Quantified Difference | Over 4.3x more potent against P-selectin compared to E- or L-selectin; orders of magnitude more potent than the natural ligand sLeX. |
| Conditions | In vitro competitive binding assays. |
This specific activity profile allows for targeted disruption of P-selectin mediated pathways at concentrations that have less effect on E- and L-selectin, a critical factor for mechanistic studies.
The procurement of Bimosiamose is justified by its proven in vivo efficacy in clinically relevant models. In a rat model of liver ischemia-reperfusion injury, a single intravenous injection of Bimosiamose (25 mg/kg) administered 15 minutes before reperfusion resulted in a significant (81%) reduction in neutrophil migration into the liver tissue compared to controls. This intervention also led to a marked decrease in liver enzyme levels and a 70% overall survival rate, demonstrating a potent, protective anti-inflammatory effect in a complex in vivo system.
| Evidence Dimension | Neutrophil Migration Inhibition & Survival |
| Target Compound Data | 81% reduction in neutrophil migration; 70% overall survival |
| Comparator Or Baseline | Control group (vehicle-treated) |
| Quantified Difference | 81% reduction vs. control |
| Conditions | Sprague-Dawley rats, 25 mg/kg IV injection 15 min before reperfusion in a liver ischemia-reperfusion model. |
This provides buyers with evidence of high biological activity and protective effects in a standard, resource-intensive in vivo model, justifying its selection for studies targeting acute inflammatory injury.
Bimosiamose exhibits pharmacokinetic properties suitable for designing and executing in vivo studies. Following a single subcutaneous injection of 300 mg in healthy human volunteers, Bimosiamose reached a maximum plasma concentration (Cmax) of 2.17 µg/mL with a terminal half-life (t1/2) of 3.7 hours. This defined and relatively short half-life allows for clear experimental windows and washout periods, which is a significant advantage over compounds with very long or poorly characterized clearance rates. The study also established that once-daily dosing could achieve constant pre-dose concentrations, providing a practical basis for chronic inflammation models.
| Evidence Dimension | Terminal Half-Life (t1/2) |
| Target Compound Data | ~3.7 hours |
| Comparator Or Baseline | N/A (characterization data) |
| Quantified Difference | N/A |
| Conditions | Healthy male volunteers, single 300 mg subcutaneous injection. |
This pharmacokinetic data is critical for procurement decisions as it enables researchers to accurately plan dosing regimens, estimate exposure levels, and ensure reproducible results in animal studies.
Bimosiamose is a strong candidate for studies investigating therapeutic interventions in acute inflammatory events. Its demonstrated ability to potently inhibit neutrophil migration and improve survival in a rat liver ischemia-reperfusion model makes it a reliable tool for researchers seeking to validate the role of selectin-mediated adhesion in similar models of organ injury.
Given its efficacy in reducing lymphocyte infiltration and epidermal thickness in preclinical and clinical psoriasis studies, Bimosiamose is well-suited for investigations into cutaneous inflammatory diseases. Its proven activity supports its use as a benchmark compound or primary investigational agent in xenogeneic transplant models of psoriasis or other skin inflammation paradigms where leukocyte recruitment is a key pathological driver.
The compound has been shown to attenuate late asthmatic reactions in a human allergen challenge model and reduce inflammatory markers in ozone-induced airway inflammation. This evidence makes Bimosiamose a justified choice for researchers investigating the role of selectins in asthma, COPD, and other respiratory inflammation models, particularly where attenuation of neutrophil and eosinophil influx is the therapeutic goal.